4-bromo-N-(4-chlorophenyl)benzamide
Overview
Description
4-bromo-N-(4-chlorophenyl)benzamide is an organic compound with the molecular formula C13H9BrClNO It is a member of the benzamide family, characterized by the presence of a benzene ring attached to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-chlorophenyl)benzamide typically involves the reaction of 4-bromoaniline with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-bromoaniline+4-chlorobenzoyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-chlorophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene rings can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The benzene rings can be oxidized to form quinones under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride in dry ether is commonly used for the reduction of the amide group.
Oxidation: Potassium permanganate in acidic or basic medium can be used for the oxidation of benzene rings.
Major Products Formed
Substitution: Products with different halogen or functional group substitutions on the benzene rings.
Reduction: Formation of 4-bromo-N-(4-chlorophenyl)aniline.
Oxidation: Formation of quinones and other oxidized derivatives.
Scientific Research Applications
4-bromo-N-(4-chlorophenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-chlorophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of bromine and chlorine atoms can enhance its binding affinity through halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(3-chlorophenyl)benzamide
- 4-bromo-N-(2-chlorophenyl)benzamide
- 4-bromo-N-(4-fluorophenyl)benzamide
Uniqueness
4-bromo-N-(4-chlorophenyl)benzamide is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. The presence of both halogens on the benzene rings can enhance its potential as a pharmacophore in drug design.
Properties
IUPAC Name |
4-bromo-N-(4-chlorophenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXLJFDQQXOMQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.